molecular formula C21H25ClN2O4S B2552534 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941990-58-5

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2552534
CAS RN: 941990-58-5
M. Wt: 436.95
InChI Key: OUWUHOVWYWSCIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, as described in the first paper, involves the reaction of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide by altering the substituents on the benzhydryl and sulfonyl rings to match the desired structure.

Molecular Structure Analysis

The third paper provides insights into the molecular structure analysis of a related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, using vibrational spectroscopy and density functional theory (DFT) . Although the compound is not identical, the methods described could be applied to this compound to determine its vibrational signatures and geometric equilibrium. The paper also discusses the effects of rehybridization and hyperconjugation on the molecule's stability, which could be relevant for understanding the chemical behavior of the compound under study.

Chemical Reactions Analysis

The second paper discusses the anodic methoxylation of piperidine derivatives with various N-acyl and N-sulfonyl groups . While the compound of interest is not directly studied, the findings suggest that the presence of N-sulfonyl groups can influence the outcome of electrochemical reactions. This information could be useful when considering the reactivity of the N-sulfonyl group in this compound under electrochemical conditions.

Physical and Chemical Properties Analysis

Although none of the papers directly address the physical and chemical properties of this compound, the methods and findings from the third paper could be extrapolated to predict properties such as solubility, stability, and reactivity . The paper's discussion on pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, could also provide a framework for assessing the compound's behavior in biological systems.

Scientific Research Applications

Antibacterial Activity : Derivatives of piperidine and acetamide have been synthesized and tested for their antibacterial potential. For instance, compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the chemical , showed moderate inhibitory activity against Gram-negative bacterial strains, with specific compounds being more active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These findings suggest potential applications in developing antibacterial agents (Kashif Iqbal et al., 2017).

Antimicrobial and Anti-enzymatic Potential : Another study focusing on N-substituted derivatives of similar compounds demonstrated both antibacterial and anti-enzymatic activities. The research highlights the multifunctional potential of these compounds, further suggesting their utility in developing treatments against microbial infections and enzyme-related disorders (K. Nafeesa et al., 2017).

Enzyme Inhibition for Drug Development : The ability to inhibit specific enzymes, such as carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), is crucial in the development of drugs for diseases like Alzheimer's. Compounds related to the one have been tested for these activities, providing a basis for further research into their potential therapeutic applications (N. Virk et al., 2018).

Antioxidant and Anticholinesterase Activity : Studies on sulfonyl hydrazone scaffolds and piperidine derivatives have shown significant antioxidant capacity and anticholinesterase activity. These properties are essential for developing treatments for oxidative stress-related conditions and neurodegenerative diseases, respectively (Nurcan Karaman et al., 2016).

Solid-Phase Synthesis for Antibacterial Agents : The solid-phase synthesis technique has been applied to beta-sultams, which are structurally related to the compound . This method can produce libraries of compounds for identifying new antibacterial agents, showcasing the potential of such compounds in drug discovery (M. Gordeev et al., 1997).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-19-10-8-17(9-11-19)23-21(25)15-18-5-3-4-14-24(18)29(26,27)20-12-6-16(22)7-13-20/h6-13,18H,2-5,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWUHOVWYWSCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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